molecular formula C4H3NO2S B1581588 2-Nitrothiophene CAS No. 609-40-5

2-Nitrothiophene

Cat. No. B1581588
Key on ui cas rn: 609-40-5
M. Wt: 129.14 g/mol
InChI Key: JIZRGGUCOQKGQD-UHFFFAOYSA-N
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Patent
US08076350B2

Procedure details

To a vigorously stirred mixture of 2-nitrothiophene (Aldrich, 12.9 g, 0.1 mol) in concentrated HCl (Aldrich, 36.5%, 195 mL) was carefully added tin (Aldrich, 100 mesh, 25 g, 0.21 mol) at 20-30° C. After most of tin metal had been dissolved, EtOH (Aldrich, 70 mL) and ZnCl2 (Aldrich, 6.0 g, 0.044 mol) were added and the mixture was then heated to 75° C. for 1 h. The brown solution was cooled down to ambient temperature and 4,4-dimethoxybutan-2-one (Aldrich, 39.6 g, 0.3 mol) in EtOH (50 mL) was added. The reaction mixture was stirred at 70° C. for 10 h. The cooled brown reaction mixture was poured into NaOH aqueous solution (50%. 160 mL) and extrated with EtOAc (3×500 mL). The combined extracts were washed with brine (2×50 mL) and concentrated. The residue was purified with chromatography (SiO2, EtOAc/hexane, v. 20/80, Rf=0.30) to give the title compound (4.20 g, yield, 23%). 1H NMR (300 MHz, CDCl3) δ ppm 2.72 (s, 3 H), 7.38 (d, J=6.10 Hz, 1 H), 7.64 (d, J=6.10 Hz, 1 H), 8.63 (d, J=2.03 Hz, 1 H), 9.14 (d, J=2.03 Hz, 1 H); MS (DCI/NH3) M/z 178 (M+1)+, 195 (M+NH4).
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
Name
Quantity
195 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
39.6 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
reactant
Reaction Step Five
Name
Quantity
160 mL
Type
reactant
Reaction Step Six
Name
Quantity
70 mL
Type
reactant
Reaction Step Seven
Name
Quantity
6 g
Type
catalyst
Reaction Step Seven
Yield
23%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[S:5][CH:6]=[CH:7][CH:8]=1)([O-])=O.[Sn].CO[CH:12](OC)[CH2:13][C:14](=[O:16])[CH3:15].[OH-].[Na+].[CH3:21]CO>Cl.[Cl-].[Cl-].[Zn+2].CCOC(C)=O>[S:5]1[C:4]2=[N:1][CH:12]=[C:13]([C:14](=[O:16])[CH3:15])[CH:21]=[C:8]2[CH:7]=[CH:6]1 |f:3.4,7.8.9,^3:8|

Inputs

Step One
Name
Quantity
500 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
12.9 g
Type
reactant
Smiles
[N+](=O)([O-])C=1SC=CC1
Name
Quantity
195 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
[Sn]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn]
Step Five
Name
Quantity
39.6 g
Type
reactant
Smiles
COC(CC(C)=O)OC
Name
Quantity
50 mL
Type
reactant
Smiles
CCO
Step Six
Name
Quantity
160 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
70 mL
Type
reactant
Smiles
CCO
Name
Quantity
6 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 70° C. for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 20-30° C
TEMPERATURE
Type
TEMPERATURE
Details
The brown solution was cooled down to ambient temperature
WASH
Type
WASH
Details
The combined extracts were washed with brine (2×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified with chromatography (SiO2, EtOAc/hexane, v. 20/80, Rf=0.30)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
S1C=CC=2C1=NC=C(C2)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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